- Cerium(III) bromate as a new reagent in oxidation of organic compoundsSynthetic Communications, 2003, 33(11), 1845-1854,
Cas no 96-22-0 (3-Pentanone)

3-Pentanone Chemical and Physical Properties
Names and Identifiers
-
- 3-Pentanone
- Diethyl ketone
- (C2H5)2CO
- 1,3-Dimethylacetone
- 3-Oxopentane
- 3-Pentanon
- DEK
- Diathylketon
- Diethylcetone
- diethylcetone(french)
- 3-Pentanoneneat
- 2-Butanol,4,4-dimethoxy-2-methyl
- 3-hydroxy-3-methylbutana
- 3-hydroxy-isovaleraldehyd dimethyl acetale
- 3-hydroxy-isovaleraldehyde dimethyl acetal
- 3-PENTANOL
- 4,4-Dimethoxy-2-methyl-2-butanol
- DIETHYL KETONE (3-PENTANONE)
- DIETHYL KETONE FOR SYNTHESIS
- dimethyl acetal of 3-hydroxyisovaleric aldehyde
- dimethylacetone
- ethyl ketone
- PENTANONE (3-) (AKA DEK)
- Propione
- Metacetone
- Methacetone
- NSC 8653
- ZED 2EK
- 3-Pentanone,98%
-
- MDL: MFCD00009320
- Inchi: 1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
- InChI Key: FDPIMTJIUBPUKL-UHFFFAOYSA-N
- SMILES: O=C(CC)CC
- BRN: 635749
Computed Properties
- Exact Mass: 86.07320
- Monoisotopic Mass: 86.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 41.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 0.9
- Molecular Weight: 86.13
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Colorless liquid with acetone smell. [1]
- Density: 0.813 g/mL at 25 °C(lit.)
- Melting Point: −42 °C (lit.)
- Boiling Point: 102°C(lit.)
- Flash Point: Fahrenheit: 44.6 ° f
Celsius: 7 ° c - Refractive Index: n20/D 1.392(lit.)
- PH: 6.2 (50g/l, H2O, 20℃)
- Solubility: water: slightly soluble
- Water Partition Coefficient: 50 g/L (20 ºC)
- Stability/Shelf Life: Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, reducing agents, strong oxidizing agents.
- PSA: 17.07000
- LogP: 1.37550
- Refractive Index: Index of refraction: 1.3905 at 25 °C/D
- Odor: Acetone odor
- Solubility: It is slightly soluble in water, miscible in ethanol, diethyl ether, and soluble in acetone. [15]
- Vapor Pressure: 20 mmHg ( 28 °C)
28.1 mmHg ( 20 °C) - Relative Polarity: 0.265
- Merck: 3121
- FEMA: 2691
3-Pentanone Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H335,H336
- Warning Statement: P210,P261
- Hazardous Material transportation number:UN 1156 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11-37-66-67
- Safety Instruction: S9-S16-S25-S33
- RTECS:SA8050000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Explosive Limit:1.6-7.7%(V)
- Risk Phrases:R11; R37; R66; R67
- TSCA:Yes
- Safety Term:3
- Toxicity:LD50 orally in rats: 2.1 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)
- Packing Group:II
- Storage Condition:room temp
3-Pentanone Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Pentanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P273600-50g |
3-Pentanone |
96-22-0 | 50g |
$80.00 | 2023-05-17 | ||
Enamine | EN300-20108-10.0g |
pentan-3-one |
96-22-0 | 95% | 10.0g |
$32.0 | 2023-07-09 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0720559435-100ml |
3-Pentanone |
96-22-0 | 98% | 100ml |
¥ 89.1 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0061-25ML |
3-Pentanone |
96-22-0 | >98.0%(GC) | 25ml |
¥190.00 | 2024-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815624-1L |
3-Pentanone |
96-22-0 | for HPLC,≥98%(GC) | 1L |
¥1,099.00 | 2022-10-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15297-500ml |
3-Pentanone, 99% |
96-22-0 | 99% | 500ml |
¥699.00 | 2023-03-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815624-2.5L |
3-Pentanone |
96-22-0 | for HPLC,≥98%(GC) | 2.5L |
¥2,026.00 | 2022-10-10 | |
Life Chemicals | F0001-2290-1g |
3-Pentanone |
96-22-0 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 345121-1L |
3-Pentanone |
96-22-0 | ≥99% | 1L |
¥1028.1 | 2022-02-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P103792-25ml |
3-Pentanone |
96-22-0 | 98% | 25ml |
¥31.90 | 2023-09-01 |
3-Pentanone Production Method
Production Method 1
Production Method 2
- Mononuclear ruthenium and osmium complexes with a bicyclic guanidinate ligand: synthesis and catalytic behavior in olefin isomerization processesEuropean Journal of Inorganic Chemistry, 2017, 2017(35), 4138-4146,
Production Method 3
- Ruthenium(II) Arene Complexes with Asymmetrical Guanidinate Ligands: Synthesis, Characterization, and Application in the Base-Free Catalytic Isomerization of Allylic AlcoholsOrganometallics, 2012, 31(23), 8301-8311,
Production Method 4
Production Method 5
Production Method 6
- 1,5-dihydro-3H-2,4-benzodioxepine as a novel carbonyl protecting groupTetrahedron Letters, 1989, 30(31), 4165-8,
Production Method 7
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBrJournal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275,
Production Method 8
Production Method 9
- Bis(allyl)-Ruthenium(IV) Complexes as Highly Efficient Catalysts for the Redox Isomerization of Allylic Alcohols into Carbonyl Compounds in Organic and Aqueous Media: Scope, Limitations, and Theoretical Analysis of the MechanismJournal of the American Chemical Society, 2006, 128(4), 1360-1370,
Production Method 10
Production Method 11
- Tethered η5-Oxocyclohexadienyl Piano-Stool Ruthenium(II) Complexes: A New Class of Catalysts?Organometallics, 2014, 33(22), 6294-6297,
Production Method 12
- Catalytic isomerization of allylic alcohols promoted by complexes [RuCl2(η6-arene)(PTA-Me)] under homogeneous conditions and supported on Montmorillonite K-10Journal of Molecular Catalysis A: Chemical, 2013, 366, 390-399,
Production Method 13
- Redox Isomerization of Allylic Alcohols Catalyzed by Osmium and Ruthenium Complexes Containing a Cyclopentadienyl Ligand with a Pendant Amine or Phosphoramidite Group: X-ray Structure of an η3-1-Hydroxyallyl-Metal-Hydride IntermediateOrganometallics, 2010, 29(9), 2166-2175,
Production Method 14
- Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): a highly efficient catalyst for the isomerization of allylic alcohols into carbonyl compounds in organic and aqueous mediaChemical Communications (Cambridge, 2004, (2), 232-233,
Production Method 15
Production Method 16
- Catalytic redox isomerization of allylic alcohols with rhodium and iridium complexes with ferrocene phosphine-thioether ligandsJournal of Molecular Catalysis A: Chemical, 2017, 426, 376-380,
Production Method 17
- Water-soluble ruthenium(II) catalysts [RuCl2(η6-arene){P(CH2OH)3}] for isomerization of allylic alcohols and alkyne hydrationDalton Transactions, 2004, (21), 3635-3641,
Production Method 18
3-Pentanone Raw materials
- 3-Pentanol
- 1-penten-3-ol
- 2,4-Benzodioxepin, 3,3-diethyl-1,5-dihydro-
- 1-Penten-3-one (contains 0.1% BHT stabiliser)
3-Pentanone Preparation Products
3-Pentanone Suppliers
3-Pentanone Related Literature
-
1. Kinetics and pressure dependence of the decomposition of the propionyl radicalJ. A. Kerr,A. C. Lloyd Trans. Faraday Soc. 1967 63 2480
-
Adam M. Scheer,Oliver Welz,Judit Zádor,David L. Osborn,Craig A. Taatjes Phys. Chem. Chem. Phys. 2014 16 13027
-
Yingying Guo,Hong Zeng,Hang Song,Shun Yao Mol. Syst. Des. Eng. 2020 5 1524
-
4. Substrate and solvent hydrogen isotope effects in the pyridine- and 2,6-lutidine-catalysed iodination of diethyl ketone (pentan-3-one)J. P. Calmon,M. Calmon,V. Gold J. Chem. Soc. B 1969 659
-
Ruth A. M. Robertson,Andrew D. Poole,Marc J. Payne,David J. Cole-Hamilton β-ketophosphine and related complexes of rhodium. Ruth A. M. Robertson Andrew D. Poole Marc J. Payne David J. Cole-Hamilton Chem. Commun. 2001 47
Related Categories
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Solvents
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
Additional information on 3-Pentanone
Professional Introduction to 3-Pentanone (CAS No. 96-22-0)
3-Pentanone, with the chemical formula C₅H₁₀O, is a significant organic compound widely recognized in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 96-22-0, uniquely identifies it in scientific literature and industrial applications. This compound, classified as an aliphatic ketone, plays a crucial role in various synthetic processes and has garnered attention due to its versatile applications in modern chemistry.
The structure of 3-Pentanone consists of a five-carbon chain with a ketone functional group positioned at the third carbon atom. This structural configuration imparts unique reactivity and makes it a valuable intermediate in organic synthesis. The compound is typically characterized by its pale yellow liquid state at room temperature, with a distinctive sweet odor that is both recognizable and distinctive.
In recent years, 3-Pentanone has been extensively studied for its potential applications in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the production of various medicinal compounds underscores its importance in drug development. For instance, researchers have explored its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where it serves as a key intermediate in constructing complex molecular frameworks.
Moreover, the compound has found relevance in the field of biochemistry and molecular biology. Studies have demonstrated its application as a solvent and reagent in biochemical assays, facilitating the synthesis of complex biomolecules. The ability of 3-Pentanone to dissolve a wide range of organic compounds makes it an indispensable tool in laboratory settings where solubility is a critical factor.
Recent advancements in green chemistry have also highlighted the environmental benefits of using 3-Pentanone as an alternative solvent. Unlike traditional solvents that may pose environmental hazards, 3-Pentanone offers a more sustainable option with lower toxicity profiles. This aligns with the growing global emphasis on eco-friendly practices in chemical manufacturing and research.
The industrial production of 3-Pentanone is primarily achieved through catalytic processes that convert pentane or its derivatives into the desired ketone. These processes are optimized for efficiency and yield, ensuring that the compound meets the stringent requirements of both academic and industrial applications. The scalability of these production methods has made 3-Pentanone readily available for use in large-scale chemical syntheses.
From an analytical chemistry perspective, 3-Pentanone serves as an important standard for various spectroscopic techniques. Its well-characterized molecular structure allows researchers to calibrate instruments and validate methodologies used in drug discovery and environmental monitoring. The compound’s distinct spectral fingerprints make it an ideal reference point for ensuring accuracy and reliability in analytical results.
In conclusion, 3-Pentanone (CAS No. 96-22-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate, solvent, and reference standard underscores its significance in modern chemistry. As research continues to uncover new applications and sustainable practices involving this compound, its importance is expected to grow further, reinforcing its position as a cornerstone molecule in chemical and pharmaceutical innovation.
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